An In-depth Technical Guide to (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
An In-depth Technical Guide to (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
This guide provides a comprehensive overview of the chemical and physical properties of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene, also known as neryl methyl ether. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, spectral characteristics, chemical reactivity, applications, and safety protocols. The information is presented to not only detail experimental procedures but also to provide insights into the rationale behind these methods.
Introduction
(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is a monoterpene ether recognized for its pleasant, fresh, and green aroma, which has led to its use in the fragrance industry. Beyond its olfactory properties, its chemical structure, featuring two double bonds and an ether linkage, presents opportunities for its application as a versatile intermediate in organic synthesis. This guide aims to be an essential resource for those looking to understand and utilize this compound in a research and development setting.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The properties of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| CAS Number | 2565-83-5 | [2] |
| Synonyms | Neryl methyl ether, (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | [2] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Boiling Point | 218-220 °C at 760 mmHg | [2] |
| Flash Point | 73.33 °C (164.00 °F) | [2] |
| Density | 0.8±0.1 g/cm³ | [1] |
| Water Solubility | 17.23 mg/L at 25 °C (estimated) | [2] |
| logP (o/w) | 3.856 (estimated) | [2] |
| Refractive Index | 1.449 | [1] |
Synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
The most common and efficient method for the preparation of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol), which then reacts with a methylating agent.
Rationale for Synthetic Approach
The Williamson ether synthesis is favored for its versatility and generally high yields for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an S(_N)2 mechanism, which is most efficient with primary alkyl halides. For the synthesis of neryl methyl ether, nerol is first deprotonated with a strong base to form the more nucleophilic neryloxide anion. This anion then displaces a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate. The use of a strong base, such as sodium hydride (NaH), ensures complete deprotonation of the alcohol, driving the reaction to completion.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a representative procedure for the synthesis of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene from nerol.
Materials:
-
(Z)-3,7-dimethylocta-2,6-dien-1-ol (Nerol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure (Z)-1-methoxy-3,7-dimethylocta-2,6-diene.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of neryl methyl ether.
Spectral Data and Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene is expected to show characteristic signals for the methoxy group as a singlet around 3.3 ppm. The protons on the carbon adjacent to the ether oxygen (C1) would appear as a doublet around 3.9-4.1 ppm. The vinyl protons will be present in the range of 5.1-5.5 ppm. The allylic methyl protons and the gem-dimethyl protons will appear as singlets in the upfield region, typically between 1.6 and 1.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 58 ppm. The carbon attached to the ether oxygen (C1) will resonate in the range of 65-75 ppm. The olefinic carbons will appear in the downfield region, between 120 and 140 ppm. The carbons of the methyl groups will be observed in the upfield region, typically between 15 and 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of an ether is characterized by a strong C-O stretching absorption. For an allylic ether like (Z)-1-methoxy-3,7-dimethylocta-2,6-diene, this band is typically observed in the region of 1050-1150 cm⁻¹.[4][5] Other significant absorptions include C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹ and C=C stretching around 1670 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EIMS) of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene is not expected to show a strong molecular ion peak (m/z 168) due to the lability of the ether linkage and the allylic positions.[6] Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[6][7] For terpene ethers, fragmentation is often initiated by cleavage at the allylic positions, leading to resonance-stabilized carbocations. A prominent fragment would be expected from the loss of a methoxy radical (•OCH₃) leading to a fragment at m/z 137, or the loss of a methoxymethyl radical (•CH₂OCH₃) giving a fragment at m/z 123. The base peak is often a smaller, more stable fragment resulting from further rearrangements.
Chemical Reactivity and Potential Applications
The presence of two double bonds and an ether functional group makes (Z)-1-methoxy-3,7-dimethylocta-2,6-diene a molecule with diverse reactivity.
Reactivity
-
Electrophilic Addition: The double bonds are susceptible to electrophilic addition reactions with reagents such as halogens, hydrogen halides, and oxidizing agents (e.g., epoxidation with peroxy acids). The regioselectivity of these additions can be influenced by the electronic effects of the methoxy group.
-
Ether Cleavage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids, such as HBr or HI, via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.
-
Rearrangement Reactions: Under acidic conditions, the allylic nature of the ether and the presence of double bonds could lead to various rearrangement reactions.
Applications
-
Fragrance and Flavor Industry: As previously mentioned, the primary commercial application of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene is as a fragrance ingredient due to its pleasant aroma.[2]
-
Organic Synthesis: This compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. The double bonds can be functionalized in various ways, and the methoxy group can act as a protecting group for the primary alcohol, which can be deprotected under specific conditions. Its use in the synthesis of fine chemicals and active pharmaceutical ingredients is an area for potential exploration.[8]
Safety and Handling
-
Hazards: Based on related compounds, (Z)-1-methoxy-3,7-dimethylocta-2,6-diene may cause skin and serious eye irritation.[9][10] It is also classified as a combustible liquid.[11]
-
Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
